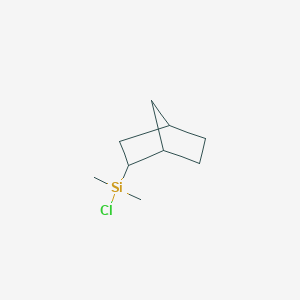

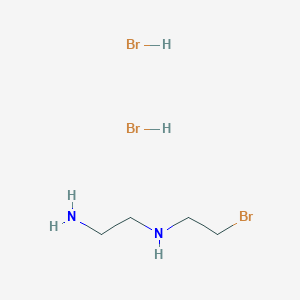

![molecular formula C40H36O2Zr 10* B1142441 [(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate CAS No. 123236-85-1](/img/structure/B1142441.png)

[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV) is a type of Ziegler-Natta catalyst, which are used in the production of polymers . The compound has an empirical formula of C20H24Cl2Zr and a molecular weight of 426.53 .

Physical And Chemical Properties Analysis

This compound has a melting point of 160-165 °C . It also exhibits optical activity, with a specific rotation of [α]20/D +93°, c = 0.07 in methylene chloride .科学的研究の応用

Enantioselective Hydro-Oligomerization : This compound has been used in the enantioselective protio- or deuterio-oligomerization of α-olefins, including propene, 1-pentene, and 4-methyl-1-pentene. The process involves using diastereomerically pure catalyst precursors for the reactions, with the enantioselectivity ranging from fair to high (Pino, Galimberti, Prada, & Consiglio, 1990).

Synthesis and Crystal Structure : The compound has been synthesized by reacting dilithiobis(indenyl)ethane with ZrCl4 and then hydrogenating the product. Its crystal structure has been determined, confirming its stereoisomer form (Wild, Wasiucionek, Huttner, & Brintzinger, 1985).

Enantioselective Hydrogenation of Olefins : This compound, in combination with (Al(CH3)-O)n, has been used for the hydrogenation of various olefins, including styrene and 2-methyl-1-pentene. It has shown the capability to polymerize α-olefins and produce hydrogenated monomers under certain conditions (Waymouth & Pino, 1990).

Catalytic Asymmetric Carbomagnesiation : This compound, when used as a catalyst, has shown effectiveness in the ethylmagnesiation of terminal alkenes. It was noted for its improved enantioselectivity and cost-effectiveness compared to other catalysts (Bell, Whitby, Jones, & Standen, 1996).

Ethene/Propene Copolymerizations : The compound has been used in ethene/propene copolymerizations, demonstrating its suitability for industrial applications due to consistent reactivity ratios across a range of comonomer concentrations (Galimberti, Piemontesi, Baruzzi, Mascellani, Camurati, & Fusco, 2001).

作用機序

Safety and Hazards

特性

InChI |

InChI=1S/C20H14O2.C20H24.Zr/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;/h1-12,21-22H;9-12H,1-8,13-14H2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBABJQGHDGVAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38O2Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]](/img/no-structure.png)

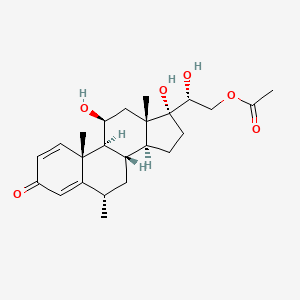

![6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B1142370.png)

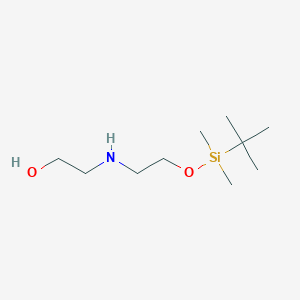

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)